molecular formula C12H20ClNO B1469805 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride CAS No. 1384431-38-2

1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride

Cat. No. B1469805
CAS RN: 1384431-38-2
M. Wt: 229.74 g/mol
InChI Key: JWNYWDBWDYJPDG-UHFFFAOYSA-N
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Description

“1-(2-Methoxyphenyl)piperazine hydrochloride” is an analytical reference standard categorized as a piperazine . It’s used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves functionalizing pyrazolylvinyl ketones via Aza-Michael addition reaction .


Molecular Structure Analysis

The molecular formula of “1-(2-Methoxyphenyl)piperazine hydrochloride” is C11H16N2O • HCl . The SMILES string representation is COC1=C(N2CCNCC2)C=CC=C1.Cl .

Scientific Research Applications

Triarylamine-Bearing Polyphenylenevinylene Derivatives

  • Research Context: The synthesis and characterization of triarylamine-bearing poly(1,4-phenylenevinylene) derivatives have been explored for their potential in creating high-spin organic polymers. These polymers show reversible redox characteristics due to the pendant arylamine moiety, demonstrating notable durability and solubility in common solvents. The chemical oxidation of these compounds produces aminium polyradicals with significant stability under ambient conditions, pointing towards applications in organic electronics and materials science (Takashi Kurata, Yong‐Jin Pu, H. Nishide, 2007).

In Vivo Metabolism Studies

  • Research Context: While this study primarily focuses on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), it provides a methodological framework for investigating the in vivo metabolism of similar compounds. The research delineates metabolic pathways, identifying several metabolites through enzymatic hydrolysis and subsequent analysis. This type of study is critical for understanding the biotransformation processes of chemically related compounds in pharmacological and toxicological contexts (T. Kanamori, H. Inoue, Y. Iwata, Y. Ohmae, T. Kishi, 2002).

Synthesis of Nitracaine, Methoxypiperamide, and Mephtetramine

  • Research Context: The study involves the synthesis, characterization, and in vitro metabolism of three compounds identified as new psychoactive substances (NPS). These syntheses are part of a broader initiative to understand the chemical properties and potential biological activities of NPS. Such research contributes to the field of medicinal chemistry by exploring the structure-activity relationships and metabolic pathways of novel compounds, which can inform the development of therapeutic agents and forensic analysis (J. Power, K. Scott, E. A. Gardner, Bronagh M Curran McAteer, J. O'Brien, Margaret Brehon, Brian Talbot, P. Kavanagh, 2014).

HDAC Inhibitors for Cancer Therapy

  • Research Context: A series of compounds based on the structure modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potential HDAC inhibitors were synthesized and evaluated for their anticancer activity. These compounds were found to selectively inhibit the proliferation of colon cancer cells, indicating their potential as therapeutic agents in oncology. The research highlights the importance of structural modification in drug design and development, aiming at discovering more effective and selective anticancer drugs (S. E. Rayes, A. Aboelmagd, M. Gomaa, Walid Fathalla, I. Ali, F. Pottoo, F. Khan, 2020).

Generation of Structurally Diverse Compounds

  • Research Context: Utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material, a wide range of alkylation and ring closure reactions were performed to generate a diverse library of compounds. This research underlines the potential of using versatile starting materials for the creation of structurally varied compounds, which can have applications in drug discovery and development by providing a broad array of molecules for biological evaluation (G. Roman, 2013).

Safety and Hazards

While specific safety data for “1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride” is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds .

properties

IUPAC Name

1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4;/h5-8,11H,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNYWDBWDYJPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1384431-38-2
Record name 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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